

A Comparative Analysis of AtHPPD-IN-1 and Sulcotrione as HPPD Inhibitors

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Compound of Interest

Compound Name: AtHPPD-IN-1

Cat. No.: B15617177

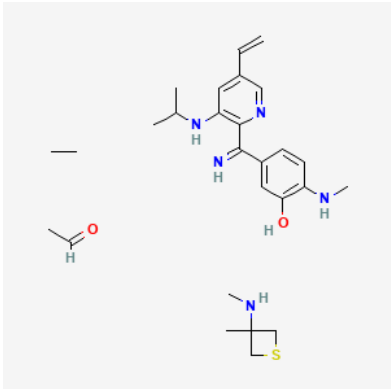
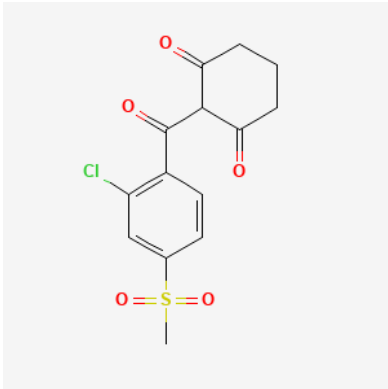
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), **AtHPPD-IN-1** and sulcotrione. Both compounds are potent herbicides that act by disrupting a critical step in the tyrosine catabolism pathway in plants, leading to a characteristic bleaching phenotype and eventual plant death. This document outlines their chemical properties, in vitro efficacy, and the methodologies used for their evaluation, presented in a format tailored for research and development professionals.

Chemical Identity and Physicochemical Properties

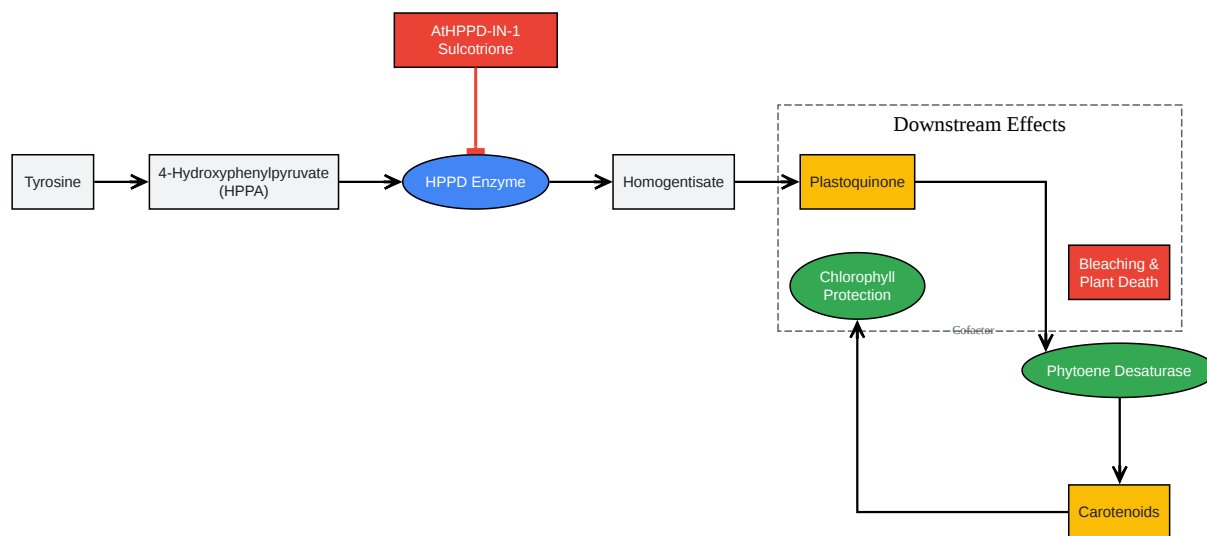
A fundamental aspect of comparative analysis involves understanding the chemical nature of the compounds. **AtHPPD-IN-1** and sulcotrione, while both targeting the same enzyme, possess distinct structural features.

Property	AtHPPD-IN-1	Sulcotrione
Chemical Structure		
IUPAC Name	2-[2-chloro-4-(methylsulfonyl)benzoyl]-5,5-dimethylcyclohexane-1,3-dione	2-[2-chloro-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione[1]
Molecular Formula	C ₁₇ H ₁₉ ClO ₅ S	C ₁₄ H ₁₃ ClO ₅ S[1]
Molecular Weight	370.8 g/mol	328.8 g/mol [1]
CAS Number	2950190-99-3	99105-77-8[1]
SMILES	<chem>CC1(CC(=O)C(C1=O)C(=O)C2=C(C=C(C=C2)S(=O)(=O)C)Cl)C</chem>	<chem>C1CC(C(=O)C(C1=O)C(=O)C2=C(C=C(C=C2)S(=O)(=O)C)Cl)C</chem>

Mechanism of Action: HPPD Inhibition

Both **AtHPPD-IN-1** and sulcotrione function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial in the catabolism of tyrosine, specifically catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate. In plants, homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.

The inhibition of HPPD leads to a depletion of plastoquinone, which in turn inhibits carotenoid synthesis. Carotenoids are vital for protecting chlorophyll from photo-oxidation. Without this protection, chlorophyll is rapidly degraded by sunlight, resulting in the characteristic bleaching of leaves and, ultimately, plant death.



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Figure 1: Simplified signaling pathway of HPPD inhibition.

Quantitative Performance Comparison

The in vitro inhibitory activity of **AtHPPD-IN-1** and sulcotrione against *Arabidopsis thaliana* HPPD (AtHPPD) provides a direct measure of their potency at the molecular level.

Compound	Target Enzyme	IC ₅₀ Value	Reference
AtHPPD-IN-1	AtHPPD	0.248 μ M	--INVALID-LINK--[2]
Sulcotrione	AtHPPD	250 \pm 21 nM (0.25 μ M)	--INVALID-LINK--

Note: There are conflicting reports for the IC_{50} of **AtHPPD-IN-1**, with another source citing 12 nM. The value of 0.248 μ M is from a publication-referenced commercial source.

While direct, side-by-side comparative data on the herbicidal efficacy (e.g., GR_{50} or ED_{50} values) of **AtHPPD-IN-1** and sulcotrione across a range of weed species is not readily available in the public domain, sulcotrione has been documented to be effective against various broadleaf and grass weeds. For instance, in greenhouse experiments, sulcotrione at full rate demonstrated 90% control of barnyardgrass (*Echinochloa crus-galli*). **AtHPPD-IN-1** is also reported to have excellent herbicidal activity against broadleaf and monocotyledonous weeds.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of HPPD inhibitors.

In Vitro HPPD Inhibition Assay

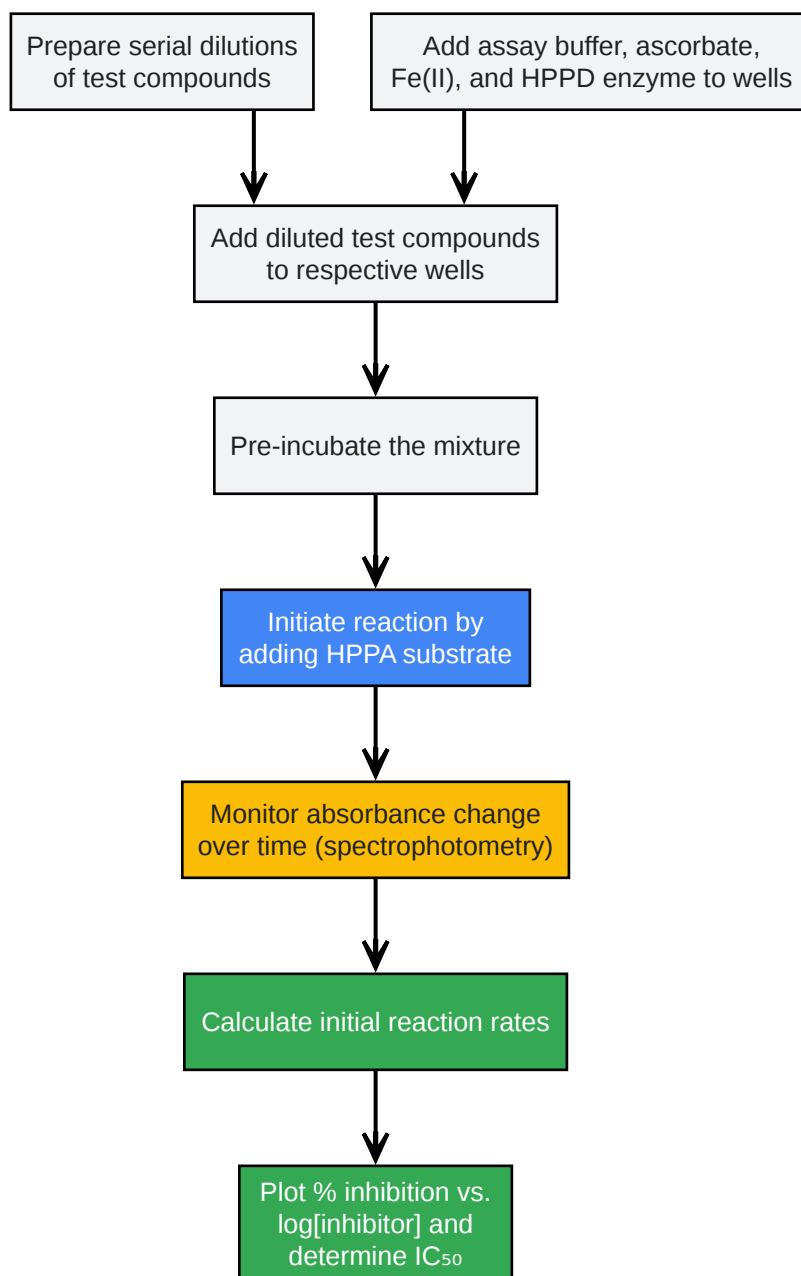
This assay quantifies the inhibitory effect of a compound on the HPPD enzyme.

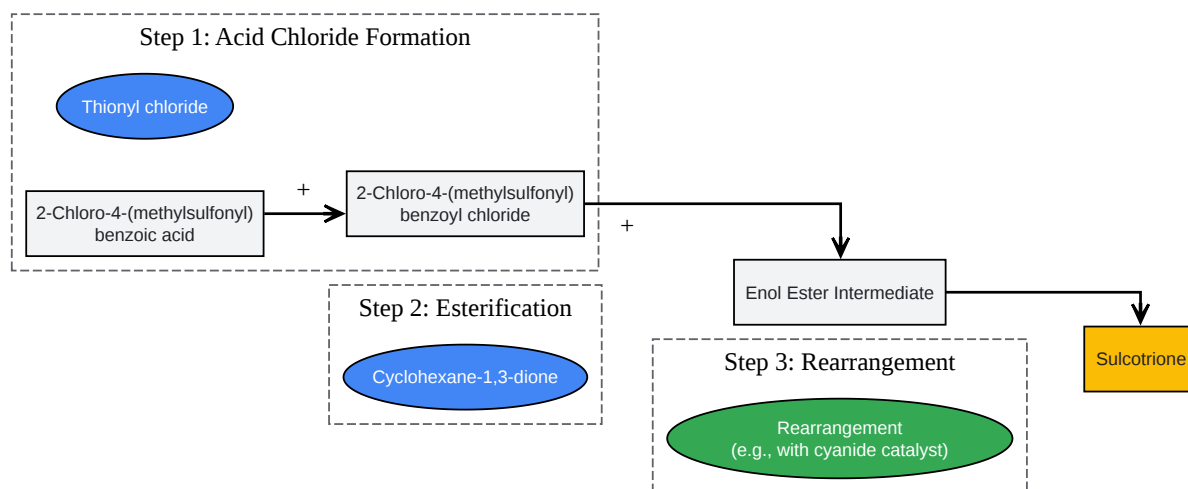
Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of the test compound against HPPD.

Materials:

- Purified recombinant HPPD enzyme (e.g., from *Arabidopsis thaliana*)
- 4-hydroxyphenylpyruvate (HPPA) substrate
- Ascorbate
- Fe(II) solution
- Assay buffer (e.g., potassium phosphate, pH 7.4)
- Test compounds (**AtHPPD-IN-1**, sulcotrione) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate reader

Workflow:





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References

- 1. Sulcotrione | C₁₄H₁₃ClO₅S | CID 91760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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